molecular formula C19H22N2O2 B247940 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methoxyphenyl)propanamide

3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methoxyphenyl)propanamide

Cat. No. B247940
M. Wt: 310.4 g/mol
InChI Key: XZYGOUZJAPIXGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methoxyphenyl)propanamide, also known as DIPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methoxyphenyl)propanamide acts as a reversible inhibitor of MAO-B, binding to the enzyme's active site and preventing the breakdown of dopamine. This increase in dopamine levels can lead to improved cognitive function and motor control in animal models of Parkinson's disease.
Biochemical and Physiological Effects:
In addition to its effects on dopamine levels, 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methoxyphenyl)propanamide has also been shown to have antioxidant properties and may protect against oxidative stress in the brain. It has also been studied for its potential anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methoxyphenyl)propanamide in lab experiments is its specificity for MAO-B inhibition, which allows for targeted manipulation of dopamine levels. However, limitations include its potential toxicity and the need for further research to fully understand its effects on the brain.

Future Directions

Future research on 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methoxyphenyl)propanamide could include studies on its potential therapeutic applications in neurodegenerative diseases, as well as its effects on other neurotransmitter systems. Additionally, further investigation is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methoxyphenyl)propanamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with 1,2,3,4-tetrahydroisoquinoline to form 3,4-dihydro-2(1H)-isoquinolinone. This intermediate is then reacted with 3-bromopropionyl chloride to form the final product, 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methoxyphenyl)propanamide.

Scientific Research Applications

3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methoxyphenyl)propanamide has been studied for its potential use as a tool compound in research related to neurodegenerative diseases such as Parkinson's and Alzheimer's. It has been shown to inhibit the activity of a key enzyme, monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine in the brain. This inhibition leads to an increase in dopamine levels and may have therapeutic potential for these diseases.

properties

Product Name

3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methoxyphenyl)propanamide

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C19H22N2O2/c1-23-18-8-6-17(7-9-18)20-19(22)11-13-21-12-10-15-4-2-3-5-16(15)14-21/h2-9H,10-14H2,1H3,(H,20,22)

InChI Key

XZYGOUZJAPIXGN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CCN2CCC3=CC=CC=C3C2

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCN2CCC3=CC=CC=C3C2

Origin of Product

United States

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